molecular formula C8H6F3NO3 B13559045 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid

2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid

Cat. No.: B13559045
M. Wt: 221.13 g/mol
InChI Key: BTLVWDIQBOFKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a trifluoromethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid typically involves the following steps:

    Fluorination Reaction:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

    Acetic Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid: Another compound with a trifluoromethyl group and hydroxyacetic acid moiety.

    2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid: A boronic acid derivative with similar structural features.

Uniqueness: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

2-hydroxy-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-12-5)6(13)7(14)15/h1-3,6,13H,(H,14,15)

InChI Key

BTLVWDIQBOFKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.